
1-(2-fluorobenzoyl)-3H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluorobenzoyl)-3H-indol-2-one is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of the fluorobenzoyl group in this compound enhances its chemical properties, making it a valuable molecule for various scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 1-(2-fluorobenzoyl)-3H-indol-2-one typically involves the reaction of 2-fluorobenzoyl chloride with indole under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities of the compound. These methods often incorporate advanced purification techniques to ensure the final product meets the required specifications for its intended applications .
Analyse Des Réactions Chimiques
1-(2-Fluorobenzoyl)-3H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the indole ring, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the carbonyl group in the fluorobenzoyl moiety, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the fluorobenzoyl group.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-diones, while reduction can produce alcohol derivatives.
Applications De Recherche Scientifique
1-(2-Fluorobenzoyl)-3H-indol-2-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new indole-based molecules with potential biological activities.
Biology: It serves as a probe in biochemical studies to investigate the interactions of indole derivatives with various biological targets.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-fluorobenzoyl)-3H-indol-2-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(2-Fluorobenzoyl)-3H-indol-2-one can be compared with other indole derivatives and fluorobenzoyl-containing compounds. Similar compounds include:
1-(2-Fluorobenzoyl)pyrrolidine: This compound shares the fluorobenzoyl group but has a pyrrolidine ring instead of an indole ring. It exhibits different biological activities and applications.
2-(Fluorobenzoyl)cyclohexane-1,3-diones: These compounds contain a cyclohexane ring and are used in the synthesis of various heterocyclic structures.
The uniqueness of this compound lies in its indole core, which imparts specific biological activities and chemical reactivity. Its fluorinated structure further enhances its properties, making it a valuable compound for diverse applications.
Propriétés
Numéro CAS |
68770-72-9 |
|---|---|
Formule moléculaire |
C15H10FNO2 |
Poids moléculaire |
255.24 g/mol |
Nom IUPAC |
1-(2-fluorobenzoyl)-3H-indol-2-one |
InChI |
InChI=1S/C15H10FNO2/c16-12-7-3-2-6-11(12)15(19)17-13-8-4-1-5-10(13)9-14(17)18/h1-8H,9H2 |
Clé InChI |
QVYCAEPBKSLOHB-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2N(C1=O)C(=O)C3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


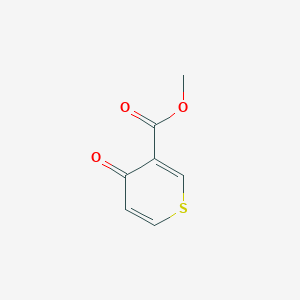
![Methyl 5-bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14017853.png)
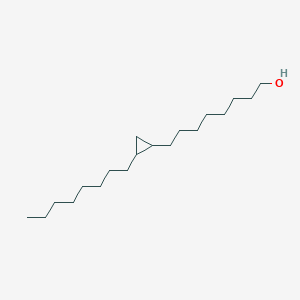
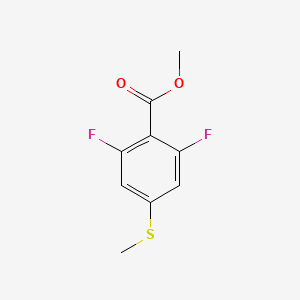
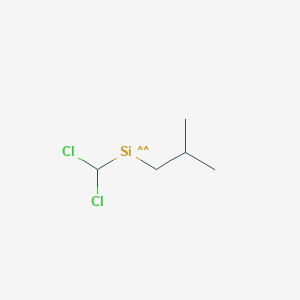
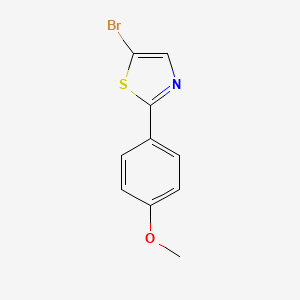
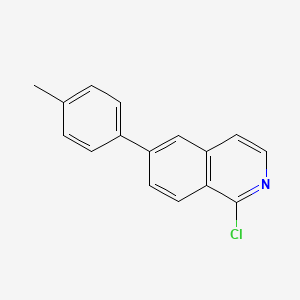
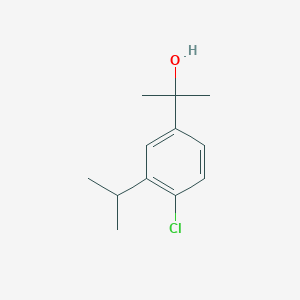
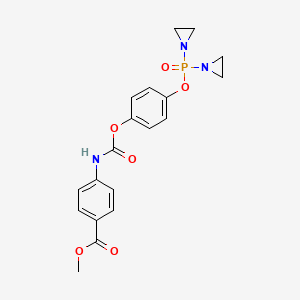
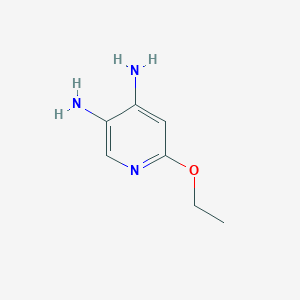
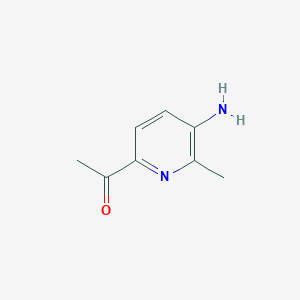
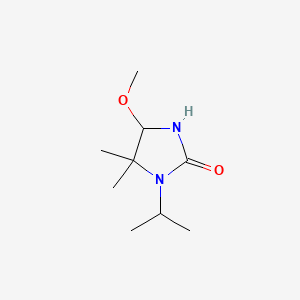
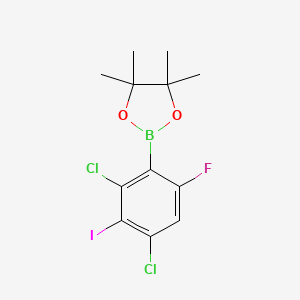
![7,10-Dibromodibenzo[F,H]quinoxaline-2,3-dicarbonitrile](/img/structure/B14017924.png)
